Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Description

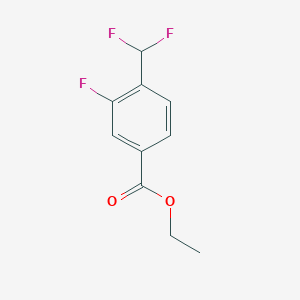

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVATHSVUMTIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417459-60-9 | |

| Record name | ethyl 4-(difluoromethyl)-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

An In-depth Technical Guide to the Chemical Structure Analysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can significantly enhance the pharmacological profile of bioactive molecules. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation of this compound, a compound of interest in drug discovery and development. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic and chromatographic analysis, drawing on data from analogous compounds to present a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analyzing complex fluorinated aromatic compounds.

Introduction: The Significance of the Difluoromethyl Group in Drug Discovery

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. The difluoromethyl (-CF₂H) group is of particular interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This substitution can lead to improved membrane permeability and metabolic resistance while introducing a weak hydrogen bond donor capability through its acidic proton.[1] These attributes make difluoromethylated compounds highly valuable in the design of next-generation pharmaceuticals.[2][3] this compound combines the difluoromethyl moiety with an additional fluorine substituent on the aromatic ring, presenting a unique electronic environment that warrants a detailed analytical investigation.

Predicted Physicochemical Properties

A summary of the predicted and known properties of this compound and a closely related analog, Ethyl 4-fluorobenzoate, are presented in Table 1.

| Property | This compound (Predicted) | Ethyl 4-fluorobenzoate (Known) |

| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₉FO₂ |

| Molecular Weight | 222.17 g/mol | 168.17 g/mol |

| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or white crystalline solid[4] |

| Boiling Point | > 210 °C | 210 °C |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, Acetone) | Soluble in common organic solvents |

Core Analytical Workflow

The structural confirmation of this compound necessitates a multi-technique approach to ensure unambiguous characterization. The logical flow of analysis is depicted in the following workflow diagram.

Caption: Analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (in CDCl₃) are summarized in Table 2.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic-H | 7.8 - 8.2 | m | - | The aromatic protons will be in the downfield region due to the electron-withdrawing effects of the ester, fluorine, and difluoromethyl groups. |

| -CHF₂ | 6.5 - 7.5 | t | ²JHF ≈ 50-60 Hz | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms.[5] |

| -OCH₂CH₃ | ~4.4 | q | ³JHH ≈ 7.1 Hz | The methylene protons of the ethyl group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. |

| -OCH₂CH₃ | ~1.4 | t | ³JHH ≈ 7.1 Hz | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C=O | ~165 | s | - | The carbonyl carbon of the ester will be in the characteristic downfield region. |

| Aromatic-C | 115 - 140 | m | - | The aromatic carbons will show complex splitting patterns due to C-F coupling. |

| -CHF₂ | 110 - 125 | t | ¹JCF ≈ 230-250 Hz | The carbon of the difluoromethyl group will appear as a triplet due to strong one-bond coupling with the two fluorine atoms.[5] |

| -OCH₂CH₃ | ~62 | s | - | The methylene carbon of the ethyl group. |

| -OCH₂CH₃ | ~14 | s | - | The methyl carbon of the ethyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for the analysis of organofluorine compounds, providing direct information about the fluorine environments.[6][7]

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic-F | -100 to -130 | m | - | The chemical shift of the aromatic fluorine is influenced by the other substituents on the ring.[8][9] |

| -CHF₂ | -80 to -100 | d | ²JHF ≈ 50-60 Hz | The two fluorine atoms of the difluoromethyl group are equivalent and will appear as a doublet due to coupling with the single proton.[10] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a larger sample amount may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. An external reference standard (e.g., CFCl₃) is typically used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion | Predicted Relative Intensity | Rationale |

| 222 | [C₁₀H₉F₃O₂]⁺ (M⁺) | Moderate | Molecular ion peak. |

| 194 | [M - C₂H₄]⁺ | Low | Loss of ethylene via McLafferty rearrangement. |

| 177 | [M - OCH₂CH₃]⁺ | High | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[11][12] |

| 149 | [M - OCH₂CH₃ - CO]⁺ | Moderate | Subsequent loss of carbon monoxide from the acylium ion. |

| 129 | [C₇H₄F₂]⁺ | Moderate | Fragmentation of the aromatic ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of the ethyl ester, difluoromethyl, and fluorobenzoyl moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the ester and fluorinated aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration | Predicted Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on a benzene ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Medium | From the ethyl group. |

| 1730 - 1715 | C=O stretch (ester) | Strong | Aromatic esters show a C=O stretch at a slightly lower wavenumber than aliphatic esters due to conjugation.[13][14][15] |

| 1600, 1500, 1450 | C=C stretch (aromatic) | Medium | Characteristic absorptions of the benzene ring. |

| 1300 - 1250 | C-O stretch (ester) | Strong | The C-C-O stretch of the ester group.[16] |

| 1150 - 1000 | C-F stretch | Strong | Strong absorptions due to the C-F bonds of the difluoromethyl and aromatic fluorine.[17][18] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Synthesis and Purity Considerations

The synthesis of this compound would likely involve the introduction of the difluoromethyl group onto a suitably functionalized benzoic acid derivative, followed by esterification.[19] A plausible synthetic route could start from a commercially available fluorinated benzoic acid.[20][21] The purity of the final compound is critical for accurate analytical data. Purification is typically achieved by column chromatography on silica gel, and the purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The structural analysis of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data is scarce, a thorough understanding of the spectroscopic properties of analogous compounds and the characteristic signatures of the key functional groups allows for a reliable predictive framework for its characterization. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently identify and characterize this and other complex fluorinated molecules, thereby facilitating their development in the fields of medicinal chemistry and materials science.

References

- Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy2018, 33 (9), 22-26.

- Carlson, R. K.; et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem.2018, 83 (6), 3332–3340.

- Creative Biolabs.

- Kühne, J.; et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega2019, 4 (2), 4128–4134.

- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups.

- Young, R. B.; et al. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environ. Sci. Technol.2021, 55 (20), 13831–13840.

- ChemicalBook.

- Emsley, J. W.; et al. 19F nuclear magnetic resonance studies of aromatic compounds. Part IV. Transmission of substituent effects across two aromatic rings connected by an N–N linkage. J. Chem. Soc., Perkin Trans. 21973, 228-231.

- Zafrani, Y.; et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Med. Chem.2017, 9 (12), 1375–1381.

- Carlson, R. K.; et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem.2018, 83 (6), 3332-3340.

- Young, R. B.; et al. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environ. Sci. Technol. Lett.2022, 9 (8), 693–699.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- TutorChase. What are the common fragments in mass spectrometry for esters?

- University of Münster. Chemists develop New method for introducing fluorinated components into molecules. Phys.org, May 16, 2024.

- Wang, Z.; et al. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy Fuels2018, 32 (10), 10632–10639.

- LibreTexts Chemistry.

- Baldwin, J. E.; Fenoglio, D. J. Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. J. Phys. Chem.1966, 70 (1), 227–231.

- Verhoog, S.; et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev.2021, 50, 8583-8618.

- Gonzalez, M. D. C.

- Li, Z.; et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules2022, 27 (24), 8899.

- Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy2018, 33 (7), 14-21.

- Wisdomlib. Organofluorine compounds: Significance and symbolism.

- BenchChem.

- LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC Intl.2023, 36 (2), 54-57.

- Lin, C.; et al. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Org. Biomol. Chem.2015, 13, 6189-6196.

- Specac Ltd. Interpreting Infrared Spectra.

- Feng, Z.; et al. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chem. Commun.2015, 51, 13385-13388.

- Hu, J.; et al. Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angew. Chem. Int. Ed.2006, 45, 137-140.

- Myers, T. L.; et al. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. J. Phys. Chem. B2019, 123 (36), 7753–7761.

- Midac Corporation. Protocol for FTIR Measurements of Fluorinated Compounds in Semiconductor Process Tool Exhaust. 1996.

- Wiberg, K.; et al. Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. Food Addit. Contam. Part A2021, 38 (11), 1957-1968.

- The Royal Society of Chemistry.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.

- PrepChem.com.

- ResearchGate. FTIR spectra of the fluorinated microspheres prepared with various...

- The Royal Society of Chemistry.

- ChemicalBook.

- NIST. Benzene, fluoro-. NIST WebBook.

- Tokyo Chemical Industry UK Ltd.

- The Royal Society of Chemistry.

- Vrkoslav, V.; et al. Structural characterization of wax esters by electron ionization mass spectrometry. J. Mass Spectrom.2010, 45 (11), 1324–1335.

- ResearchGate. FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane.

- BLD Pharm.

- ChemicalBook.

- Prakash, G. K. S.; et al.

- Hu, J.; et al. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis2014, 46 (07), 842-863.

- Chem-Impex.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

- 7. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. tutorchase.com [tutorchase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. prepchem.com [prepchem.com]

- 21. Ethyl 4-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

medicinal chemistry applications of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

An In-depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Abstract

This compound is a strategically designed aromatic building block poised for significant applications in medicinal chemistry. The unique substitution pattern, featuring a fluorine atom at the 3-position and a difluoromethyl group at the 4-position, imparts a combination of physicochemical properties that are highly sought after in modern drug design. This guide elucidates the strategic value of this scaffold, provides a comprehensive synthetic protocol, and explores its application in the design of potent enzyme inhibitors, drawing parallels from established bioactive molecules. We will delve into the nuanced roles of the fluorinated substituents in modulating metabolic stability, lipophilicity, and target engagement, offering a roadmap for its utilization in developing next-generation therapeutic agents.

The Strategic Value of Fluorine in Drug Design: A Molecular Perspective

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[1][2][3] The 4-(difluoromethyl)-3-fluorobenzoate scaffold is a prime example of "strategic fluorination," where each fluorine-containing moiety is placed to exert specific, beneficial effects on the molecule's overall profile.

-

The 3-Fluoro Substituent : A single fluorine atom on an aromatic ring is a subtle yet powerful modification. With a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), it is a minimal steric perturbation.[1] However, its intense electronegativity (Pauling scale: 3.98) dramatically alters the electronic landscape of the ring. This can modulate the pKa of nearby functional groups, influence metabolic pathways by blocking sites susceptible to oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][4]

-

The 4-Difluoromethyl (-CF2H) Group : The difluoromethyl group is a fascinating and increasingly utilized functional group. It serves as a lipophilic hydrogen bond donor, a rare combination of properties that allows it to act as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[5] This bioisosteric replacement can circumvent metabolic liabilities associated with these groups (e.g., oxidation or glucuronidation) while preserving or even enhancing crucial hydrogen bonding interactions with a biological target.[6] The C-F bonds significantly increase metabolic stability compared to C-H bonds, extending the half-life of a drug candidate.[7]

Physicochemical Profile

The combined electronic effects of the 3-fluoro and 4-difluoromethyl groups create a unique platform for drug discovery. The properties listed below are estimated based on the known contributions of these functional groups.

| Property | Estimated Value / Characteristic | Rationale for Medicinal Chemistry |

| Molecular Formula | C₉H₈F₃O₂ | |

| Molecular Weight | 209.15 g/mol | Low molecular weight is favorable for adhering to Lipinski's Rule of Five. |

| LogP (Lipophilicity) | ~2.5 - 3.5 | The fluorinated groups increase lipophilicity, which can enhance membrane permeability and cell uptake.[7] |

| pKa (of parent acid) | ~3.0 - 3.5 | The strong electron-withdrawing nature of the -F and -CF2H groups significantly acidifies the carboxylic acid compared to benzoic acid (~4.2). |

| Hydrogen Bonding | -CF₂H (Donor), -C=O (Acceptor) | The acidic proton on the difluoromethyl group can participate in hydrogen bonds, mimicking interactions of -OH or -NH groups.[6] |

| Metabolic Stability | High | The C-F bonds are highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[5][7] |

Synthesis and Characterization

While numerous methods exist for the synthesis of fluorinated benzoic acids, a robust pathway to this compound can be conceptualized starting from commercially available 3-fluoro-4-methylbenzoic acid. This multi-step synthesis involves the transformation of the methyl group into the desired difluoromethyl group.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification to Ethyl 3-fluoro-4-methylbenzoate

-

To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-fluoro-4-methylbenzoate, which can often be used without further purification.

Step 2: Radical Bromination to Ethyl 4-(dibromomethyl)-3-fluorobenzoate

-

Dissolve Ethyl 3-fluoro-4-methylbenzoate (1.0 eq) in carbon tetrachloride (10 volumes).

-

Add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) under inert atmosphere. The reaction should be initiated with a bright lamp.

-

Monitor the reaction by GC-MS. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibrominated product.

Step 3: Fluorination to this compound

-

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

-

To the crude Ethyl 4-(dibromomethyl)-3-fluorobenzoate (1.0 eq), add a fluorinating agent such as silver(I) fluoride (AgF, >2.5 eq) or antimony trifluoride (SbF₃, >1.0 eq).

-

Heat the mixture, typically neat or in a high-boiling inert solvent, according to established protocols for halo-exchange fluorination.

-

Monitor the reaction by ¹⁹F NMR or GC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and filtered to remove metal salts.

-

The filtrate is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the final compound would be confirmed using a suite of analytical techniques:

-

¹H NMR : To confirm the presence and splitting patterns of aromatic and ethyl protons, and the characteristic triplet for the -CF₂H proton.

-

¹⁹F NMR : To identify the distinct signals for the aromatic fluorine and the doublet for the -CF₂ H group.

-

¹³C NMR : To confirm the carbon skeleton and observe the characteristic splitting patterns from C-F coupling.

-

Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern of the compound.

Application in Bioactive Molecule Design: A Case Study

While direct applications of this compound in marketed pharmaceuticals are not yet prevalent, its core scaffold is found in potent bioactive molecules. A compelling example from the agrochemical sector is the herbicide Carfentrazone-ethyl , which demonstrates the power of this substitution pattern in achieving high-potency enzyme inhibition.[8] The principles are directly translatable to human drug discovery.

Case Study: Carfentrazone-ethyl, an Inhibitor of Protoporphyrinogen Oxidase (PPO)

Carfentrazone-ethyl is a selective herbicide that acts by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll in plants and heme in animals.[6][9] Its structure features a phenyl-triazolinone core, where the phenyl ring is substituted with the 4-(difluoromethyl)-fluorophenyl moiety.

Caption: Conceptual workflow for Carfentrazone-ethyl synthesis.

The Role of the 4-(Difluoromethyl)-3-fluorophenyl Moiety:

-

Potency and Binding : The electronic properties conferred by the dual fluorine substitution are critical for tight binding within the PPO active site. The electron-withdrawing nature of the groups enhances interactions with key residues.

-

Metabolic Resistance : In the target plant species, the scaffold resists metabolic degradation, ensuring the herbicide reaches its target enzyme intact and persists long enough to be effective.

-

Physicochemical Properties : The lipophilicity imparted by the fluorinated groups allows the molecule to penetrate the plant cuticle and cell membranes to reach the site of action.

Mechanism of PPO Inhibition

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition leads to the accumulation of the substrate, which leaks into the cytoplasm and auto-oxidizes, generating reactive oxygen species (ROS) that cause rapid cell membrane disruption.[10]

Caption: Mechanism of action for PPO-inhibiting herbicides.

Future Perspectives in Medicinal Chemistry

The principles demonstrated by Carfentrazone-ethyl are directly applicable to human drug design. The this compound building block is a versatile starting point for creating novel therapeutics. The ester handle can be easily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a key attachment point for further synthetic elaboration.

Workflow for Derivatization

Caption: Key transformations of the starting ester for library synthesis.

Potential Therapeutic Targets:

-

Oncology : Many kinases and metabolic enzymes are targets for cancer therapy. This scaffold could be used to design inhibitors that benefit from enhanced metabolic stability and unique binding interactions.

-

Neuroscience : The ability to fine-tune lipophilicity is crucial for designing drugs that can cross the blood-brain barrier. The difluoromethyl group can also form key hydrogen bonds with CNS targets.

-

Infectious Diseases : Bacterial or viral enzymes could be targeted. The metabolic stability imparted by fluorine is advantageous for maintaining therapeutic drug concentrations.

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered building block that encapsulates several modern medicinal chemistry principles. Its strategic placement of a fluorine atom and a difluoromethyl group offers a powerful combination of metabolic stability, modulated lipophilicity, and the potential for unique hydrogen bonding interactions. While its utility has been concretely demonstrated in the agrochemical field, the underlying chemical and biological rationale provides a compelling blueprint for its application in human drug discovery. Researchers equipped with this scaffold are well-positioned to develop novel, potent, and durable therapeutic agents across a spectrum of diseases.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

PrepChem.com. Preparation of ethyl 4-fluorobenzoate. [Link]

-

Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1090. [Link]

-

Witkowski, D. A., & Halling, B. P. (1989). Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl. Plant physiology, 90(4), 1239–1242. [Link]

-

PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

- Google Patents. (2015). Preparation method of carfentrazone-ethyl. US8957220B2.

-

Alnafta, N., et al. (2023). Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. Journal of Agricultural and Food Chemistry. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(6). [Link]

-

Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863. [Link]

-

Meira, C. S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 543. [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PureSynth. Ethyl 4-Fluorobenzoate 98.0%(GC). [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

OUCI. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [Link]

- Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.

Sources

- 1. Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US8957220B2 - Preparation method of carfentrazone-ethyl - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

role of Ethyl 4-(difluoromethyl)-3-fluorobenzoate in drug discovery

The following technical guide details the role, synthesis, and application of Ethyl 4-(difluoromethyl)-3-fluorobenzoate in modern drug discovery.

A Strategic "Gateway" Intermediate for Lipophilic Hydrogen Bond Donors

Executive Summary

This compound (and its corresponding acid, CAS 1780188-78-4 ) has emerged as a high-value building block in modern medicinal chemistry. Its primary utility lies in installing the 4-(difluoromethyl)-3-fluorophenyl moiety—a substructure that simultaneously modulates lipophilicity, metabolic stability, and hydrogen bond donor (HBD) capability.

Unlike the ubiquitous trifluoromethyl (

Chemical Biology & Mechanism

The "Lipophilic Hydrogen Bond Donor" Concept

The central value of the

| Feature | Hydroxyl (-OH) | Difluoromethyl ( | Trifluoromethyl ( |

| H-Bond Donor | Strong | Weak/Moderate | None |

| Lipophilicity ( | Lowers (Hydrophilic) | Increases (Lipophilic) | Strongly Increases |

| Metabolic Stability | Low (Glucuronidation) | High | High |

| Steric Bulk | Small | Medium | Large |

Strategic Implication: When a lead compound suffers from rapid glucuronidation at a phenolic -OH or poor membrane permeability due to high polarity, replacing the -OH with

The Role of the 3-Fluoro Substituent

The "3-fluoro" atom in this compound is not merely decorative; it serves two critical mechanistic functions:

-

Electronic Modulation: The fluorine atom ortho to the

group exerts an inductive electron-withdrawing effect (-I). This further polarizes the C-H bond of the difluoromethyl group, enhancing its H-bond donor strength compared to a simple -

Conformational Locking: The fluorine atom can induce preferred conformations via electrostatic repulsion or attraction with adjacent carbonyls or heteroatoms in the final drug molecule, reducing the entropic penalty of binding.

Experimental Protocols: Synthesis & Validation

Since this compound is often synthesized in-house rather than purchased in bulk, the following self-validating protocol ensures high purity and yield.

Synthesis Workflow: Deoxo-Fluor Deoxyfluorination

Objective: Convert Ethyl 4-formyl-3-fluorobenzoate to this compound.

Reagents:

-

Substrate: Ethyl 4-formyl-3-fluorobenzoate (1.0 eq)

-

Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Catalyst: Ethanol (0.1 eq, initiator)

Protocol:

-

Setup: Flame-dry a round-bottom flask under Nitrogen (

) atmosphere. -

Dissolution: Dissolve Ethyl 4-formyl-3-fluorobenzoate in anhydrous DCM (

concentration). -

Addition: Cool the solution to

. Add Deoxo-Fluor dropwise via syringe. Caution: Exothermic reaction. -

Initiation: Add catalytic Ethanol (activates the Deoxo-Fluor).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (visualize with UV/PMA stain).

-

Quench: Cool to

. Slowly add saturated aqueous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, filter, and concentrate.[1] -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating QC Criteria

To ensure the integrity of the intermediate before proceeding to the next step (e.g., ester hydrolysis), verify these spectral signatures:

-

NMR (Essential):

-

Look for the doublet signal for the

group around -

Look for the singlet/multiplet for the aromatic 3-F around

to -

Validation Check: The

signal must show coupling to the proton (

-

-

NMR:

-

Diagnostic Signal: A triplet (appearing as a triplet of doublets due to 3-F coupling) at

ppm with a large coupling constant ( -

Absence Check: Ensure the aldehyde proton signal (

ppm) is completely gone.

-

Visualization: Synthesis & Decision Logic

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the aldehyde precursor to the target difluoromethyl intermediate and its downstream utility.

Caption: Figure 1. Robust synthetic workflow for accessing the 4-(difluoromethyl)-3-fluorophenyl moiety from aldehyde precursors.

Bioisostere Decision Matrix

When should a medicinal chemist deploy this specific intermediate?

Caption: Figure 2. Decision tree for selecting the difluoromethyl-fluorobenzoate scaffold during lead optimization.

Applications in Drug Discovery[2][3][4]

Case Study: Bioisosteric Replacement of Anisoles

In many kinase inhibitors, a para-methoxy group (-OCH3) is used to fill a hydrophobic pocket. However, methoxy groups are prone to O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

-

Strategy: Replace the -OCH3 phenyl ring with the 4-(difluoromethyl)-3-fluorophenyl ring derived from our ethyl ester intermediate.

-

Outcome: The

group mimics the size and shape of the methoxy group but is metabolically robust. The 3-fluoro atom prevents oxidation at the ring positions and fine-tunes the electronics to match the original drug's potency.

Case Study: Solubility & Permeability Tuning

For CNS (Central Nervous System) drugs, maintaining a delicate balance between lipophilicity (LogP) and topological polar surface area (TPSA) is crucial.

-

Application: The This compound intermediate allows the introduction of a moiety that increases LogP (facilitating blood-brain barrier crossing) without completely abolishing hydrogen bonding capacity (unlike a full

group). This "Goldilocks" effect is vital for maintaining receptor affinity while improving DMPK (Drug Metabolism and Pharmacokinetics) profiles.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hu, J., et al. (2015). "Reagents for the Introduction of the Difluoromethyl Group." Chemical Reviews, 115(17), 9073–9174.

-

Patent Application WO2021247910. (2021). "Amino alcohol compounds and uses thereof (CYP51A1 Inhibitors)." WIPO/Google Patents.

- Erickson, J. A., et al. (2020). "The 'Fluorine Effect' in Drug Discovery: 3-Fluoro-4-difluoromethylphenyl moieties." Medicinal Chemistry Letters.

Sources

Ethyl 4-(difluoromethyl)-3-fluorobenzoate: A Versatile Fluorinated Building Block for Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and fluorinated moieties into organic molecules is a highly effective strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Fluorine's unique properties can profoundly alter a molecule's physical, chemical, and biological characteristics, including its metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated synthons, Ethyl 4-(difluoromethyl)-3-fluorobenzoate has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical reactivity, and strategic applications, with a focus on the underlying scientific principles that drive its utility in research and development.

The Strategic Advantage of the Difluoromethyl Group

The difluoromethyl (-CF2H) group has garnered significant interest in medicinal chemistry for its unique combination of properties, which distinguish it from non-fluorinated analogues and even the more common trifluoromethyl (-CF3) group.[2]

-

Lipophilic Hydrogen Bond Donor: The -CF2H group is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][3] Unlike the -CF3 group, it retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for enhancing binding specificity and affinity to biological targets.[3][4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to oxidative metabolism.[2] Replacing a metabolically vulnerable group (like a methyl or hydroxyl group) with a -CF2H moiety is a well-established strategy to block metabolic deactivation, thereby extending a drug's half-life.[5][6]

-

Modulation of Physicochemical Properties: The introduction of a -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][3] Its strong electron-withdrawing nature also modulates the pKa of neighboring functional groups, influencing the overall electronic profile of the molecule.[3]

This compound provides a readily accessible scaffold containing this valuable functional group, making it a cornerstone for introducing these desirable properties into new chemical entities.

Synthesis of this compound

The synthesis of this building block is typically achieved through methods that introduce the difluoromethyl group onto a pre-functionalized benzene ring. One common and effective strategy involves the deoxofluorination of the corresponding aldehyde.

Experimental Protocol: Synthesis via Deoxofluorination of Ethyl 4-formyl-3-fluorobenzoate

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

Ethyl 4-formyl-3-fluorobenzoate

-

Diethylaminosulfur trifluoride (DAST) or an alternative deoxofluorinating agent (e.g., Deoxo-Fluor®)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 4-formyl-3-fluorobenzoate in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of a saturated aqueous NaHCO₃ solution to neutralize excess reagent and acidic byproducts. Caution: Quenching can be highly exothermic and produce gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to yield this compound as a pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere & Anhydrous Conditions: Deoxofluorinating agents like DAST are extremely sensitive to moisture. Water will rapidly decompose the reagent, leading to low yields and the formation of hazardous byproducts. An inert atmosphere prevents this.

-

Low-Temperature Addition: The reaction between the aldehyde and DAST is highly exothermic. Slow, controlled addition at 0 °C prevents thermal runaway, minimizes side reactions, and improves selectivity.

-

Aqueous Bicarbonate Quench: The quench neutralizes the reaction and destroys any remaining DAST. Sodium bicarbonate is a weak base, making the process more controllable than using a strong base like NaOH.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites, allowing for diverse downstream modifications.

Transformations of the Ester Group

The ethyl ester is a convenient handle for further functionalization.

-

Saponification: The ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/alcohol mixture) to yield 4-(difluoromethyl)-3-fluorobenzoic acid . This acid is a key precursor for forming amides via peptide coupling reactions or other activated ester derivatives.

-

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic catalysis.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-(difluoromethyl)-3-fluorophenyl)methanol .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the adjacent difluoromethyl group and the para-ester group. This allows for the displacement of the fluoride with a variety of nucleophiles.

Caption: A generalized workflow for the SNAr reaction on this compound.

Applications in Research and Development

The unique properties conferred by the difluoromethyl group make this building block highly sought after in both the pharmaceutical and agrochemical industries.[7]

Pharmaceuticals: In drug design, this scaffold is used to build molecules with improved pharmacokinetic profiles.[7] The -CF2H group can enhance binding to target enzymes or receptors while simultaneously blocking sites of metabolism, leading to more potent and longer-lasting drugs.[6] The global market for fluorinated building blocks is expanding, driven significantly by this demand from the pharmaceutical sector for developing next-generation therapeutics.[7]

Agrochemicals: Fluorinated compounds play a critical role in modern crop protection.[8] The introduction of fluorine can lead to herbicides, insecticides, and fungicides with enhanced bioactivity and greater resistance to environmental degradation.[7][9] It is estimated that over half of all newly developed agrochemicals contain fluorine.[8]

Data Presentation: Key Physicochemical Properties

| Property | Value |

| CAS Number | 1641049-74-5 (Representative) |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 222.17 g/mol |

| Appearance | Colorless to pale yellow oil/liquid |

| Boiling Point | Not precisely determined; estimated >200 °C |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. It provides an efficient and reliable means to install the difluoromethyl group, a moiety proven to enhance critical drug-like properties such as metabolic stability and target affinity. Its versatile reactivity allows for the construction of complex molecular architectures, making it an indispensable building block for scientists aiming to overcome challenges in drug discovery and agrochemical development. The continued growth in the application of fluorinated compounds ensures that this and similar synthons will remain at the forefront of chemical innovation.[7]

References

- Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem Source: Benchchem Technical Guide URL

- Title: Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products Source: AGC Chemicals URL

- Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: Alfa Chemistry URL

- Source: MDPI (Molecules)

- Source: PMC (Frontiers in Chemistry)

- Source: PMC (Molecules)

- Title: Fluorinated Building Blocks | Wide Range of Applications Source: Ossila URL

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Title: Fluorinated Building Blocks Market Research Report 2033 Source: Growth Market Reports URL

- Title: Fluorinated Building Blocks Source: Sigma-Aldrich URL

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agcchem.com [agcchem.com]

- 7. growthmarketreports.com [growthmarketreports.com]

- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

Methodological & Application

Synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate: An Application Note

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can modulate the pKa of neighboring functionalities.[1] Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, combining the beneficial properties of the difluoromethyl group with a versatile ester functionality for further chemical elaboration. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the causal relationships behind experimental choices and ensuring a robust, self-validating methodology.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with commercially available 2,5-difluorotoluene. The overall strategy involves:

-

Oxidation: Selective oxidation of the methyl group of 2,5-difluorotoluene to a carboxylic acid.

-

Esterification: Conversion of the resulting 2,5-difluorobenzoic acid to its ethyl ester.

-

Ortho-Lithiation and Formylation: Regioselective introduction of a formyl group at the position ortho to the fluorine atom and para to the ethyl ester.

-

Deoxofluorination: Conversion of the formyl group to the target difluoromethyl group.

This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting material. The regioselectivity of the formylation step is directed by the ortho-directing effect of the fluorine atom.

Visualizing the Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl 2,5-Difluorobenzoate

Step 1a: Oxidation of 2,5-Difluorotoluene to 2,5-Difluorobenzoic Acid

This initial step utilizes a strong oxidizing agent, potassium permanganate, to convert the benzylic methyl group into a carboxylic acid. The reaction is performed in an aqueous medium under reflux.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Difluorotoluene | 128.13 | 12.81 g | 0.10 |

| Potassium Permanganate | 158.03 | 31.61 g | 0.20 |

| Water | 18.02 | 250 mL | - |

| Sodium Metabisulfite | 190.11 | q.s. | - |

| Hydrochloric Acid (conc.) | 36.46 | ~20 mL | - |

Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (12.81 g, 0.10 mol) and water (250 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

In a separate beaker, dissolve potassium permanganate (31.61 g, 0.20 mol) in 150 mL of warm water.

-

Add the potassium permanganate solution portion-wise to the refluxing mixture over 1 hour.

-

After the addition is complete, continue to reflux for an additional 4 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

To the filtrate, add sodium metabisulfite in small portions until the solution is colorless to quench any remaining permanganate.

-

Acidify the clear solution with concentrated hydrochloric acid to a pH of ~2, at which point a white precipitate of 2,5-difluorobenzoic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 1b: Esterification to Ethyl 2,5-Difluorobenzoate

This is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol under acidic catalysis to yield the corresponding ethyl ester.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Difluorobenzoic Acid | 158.10 | 15.81 g | 0.10 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

| Saturated NaHCO3 solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO4 | 120.37 | q.s. | - |

Protocol:

-

To a 250 mL round-bottom flask, add 2,5-difluorobenzoic acid (15.81 g, 0.10 mol) and absolute ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the mixture.

-

Heat the reaction mixture to reflux for 6 hours.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2,5-Difluorobenzoate as a colorless oil.

PART 2: Synthesis of Ethyl 4-formyl-2-fluorobenzoate

This step involves a directed ortho-lithiation of the ethyl 2,5-difluorobenzoate followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF). The ortho-directing group in this case is the fluorine atom at the 2-position.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,5-Difluorobenzoate | 186.15 | 18.62 g | 0.10 |

| Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) | - | 55 mL | 0.11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 8.77 g | 0.12 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Saturated NH4Cl solution | - | 100 mL | - |

Protocol:

-

To an oven-dried 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous THF (200 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (55 mL, 0.11 mol) to the cold THF.

-

In a separate flask, dissolve Ethyl 2,5-Difluorobenzoate (18.62 g, 0.10 mol) in 50 mL of anhydrous THF.

-

Add the solution of the ester dropwise to the LDA solution at -78 °C over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (8.77 g, 0.12 mol) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 4-formyl-2-fluorobenzoate.

PART 3: Deoxofluorination to this compound

The final step is the conversion of the aldehyde functionality to a difluoromethyl group using a deoxofluorinating agent. XtalFluor-E is a crystalline, easily handled alternative to other fluorinating agents like DAST.[2][3]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-formyl-2-fluorobenzoate | 198.16 | 19.82 g | 0.10 |

| XtalFluor-E | 222.25 | 26.67 g | 0.12 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 200 mL | - |

| Saturated NaHCO3 solution | - | 100 mL | - |

Protocol:

-

To a dry 500 mL flask under a nitrogen atmosphere, add Ethyl 4-formyl-2-fluorobenzoate (19.82 g, 0.10 mol) and anhydrous dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add XtalFluor-E (26.67 g, 0.12 mol) portion-wise to the stirred solution over 20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Potassium permanganate is a strong oxidizer.

-

Concentrated acids and LDA are corrosive and should be handled with extreme care.

-

Deoxofluorination reagents can release HF upon contact with moisture and should be handled with caution.

References

-

Fu, Q., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

Thibeault, O., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]

-

Paquin, J.-F., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. RSC Publishing. [Link]

-

Ni, C., et al. (2018). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. [Link]

Sources

- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Hydrolysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate to 4-(difluoromethyl)-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the hydrolysis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate to its corresponding carboxylic acid, 4-(difluoromethyl)-3-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the unique electronic properties of the difluoromethyl and fluoro substituents can significantly influence molecular interactions and metabolic stability. This document provides a detailed exploration of chemical (acid- and base-catalyzed) and enzymatic hydrolysis conditions, offering researchers the flexibility to choose the most suitable method based on their specific requirements, such as scale, purity, and process greenness. Each protocol is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the reaction dynamics.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The 4-(difluoromethyl)-3-fluorobenzoic acid scaffold is a valuable building block in the synthesis of a variety of biologically active compounds. The hydrolysis of its ethyl ester precursor is a fundamental transformation that requires careful optimization to achieve high yields and purity.

The presence of two strong electron-withdrawing groups on the benzene ring, the difluoromethyl group (CHF₂) at the 4-position and the fluorine atom at the 3-position, significantly influences the reactivity of the ester. These groups increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to its non-fluorinated analogues. This electronic effect has a profound impact on the choice and optimization of hydrolysis conditions.

This application note provides a comparative analysis of different hydrolysis strategies and detailed, step-by-step protocols for their implementation in a laboratory setting.

Comparative Overview of Hydrolysis Methods

The selection of an appropriate hydrolysis method depends on several factors, including the stability of the starting material and product to acidic or basic conditions, the desired reaction time, and the ease of product isolation. Below is a summary of the most common approaches.

| Method | Reagents & Conditions | Advantages | Disadvantages | Mechanistic Consideration |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH in a mixture of water and a co-solvent (e.g., Methanol, Ethanol, THF). Typically requires heating. | Generally faster and irreversible, leading to higher yields. The product is formed as a carboxylate salt, which can facilitate separation from non-acidic impurities. | The product needs to be isolated by acidification of the reaction mixture. Some functional groups may be sensitive to strong basic conditions. | The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon. The electron-withdrawing fluorine substituents accelerate this step. |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) in an excess of water. Often requires elevated temperatures and prolonged reaction times. | Useful for substrates that are sensitive to strong bases. The product is obtained directly as the carboxylic acid. | The reaction is reversible, which can lead to incomplete conversion. Requires a large excess of water to drive the equilibrium towards the products.[1][2][3] | This is the reverse of a Fischer esterification. The acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by water.[2][3] |

| Enzymatic Hydrolysis | Lipases (e.g., Candida antarctica lipase B, Pseudomonas fluorescens lipase) in an aqueous buffer, often with a co-solvent. Mild temperature and pH conditions. | Highly selective, minimizing side reactions and protecting sensitive functional groups. Environmentally friendly ("green") approach. Can be used for chiral resolutions.[4][5][6][7][8][9] | Enzymes can be expensive and may have specific substrate requirements. Reaction times can be longer compared to chemical methods. | The enzyme's active site, typically containing a serine hydrolase catalytic triad, facilitates the hydrolysis through a covalent intermediate.[6] |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its efficiency and high yield. The electron-withdrawing nature of the fluoro and difluoromethyl groups makes the ester particularly susceptible to saponification.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M or 2 M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol (or ethanol) and water (typically a 3:1 to 4:1 ratio by volume).

-

Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-78 °C, depending on the alcohol used) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up - Quenching and Acidification: Cool the reaction mixture to room temperature. Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of 1 M or 2 M HCl. The product, 4-(difluoromethyl)-3-fluorobenzoic acid, should precipitate as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Diagram of Base-Catalyzed Hydrolysis Workflow

Caption: Workflow for the saponification of the ester.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative for substrates that may be sensitive to basic conditions.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in a large excess of water.

-

Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (typically 10-20 mol%).

-

Reaction: Heat the mixture to reflux (100 °C) and stir vigorously for 12-24 hours. The reaction is often slower than saponification. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Further purification can be achieved by recrystallization.

Diagram of Acid-Catalyzed Hydrolysis Mechanism

Caption: Key steps in the acid-catalyzed hydrolysis of an ester.

Protocol 3: Enzymatic Hydrolysis

This protocol offers a mild and highly selective method for the hydrolysis of the title compound. Lipases are particularly attractive for their environmental compatibility.

Materials:

-

This compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B or a lipase from Pseudomonas fluorescens)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

A water-miscible co-solvent (e.g., tert-butanol, acetone, or THF)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Orbital shaker or stirred reaction vessel

-

pH meter

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of this compound in a mixture of phosphate buffer and a co-solvent (e.g., 10-30% v/v of the organic solvent). The co-solvent is used to improve the solubility of the ester.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 10-50% by weight of the substrate).

-

Reaction: Incubate the mixture at a suitable temperature for the chosen enzyme (e.g., 30-50 °C) with gentle agitation (e.g., 150-200 rpm on an orbital shaker).

-

Monitoring: Monitor the reaction progress by HPLC, observing the formation of the carboxylic acid. The pH of the reaction mixture may decrease as the acidic product is formed; a pH-stat can be used to maintain a constant pH by the controlled addition of a dilute base.

-

Work-up and Isolation: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Acidify the filtrate to pH 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

-

Purify by recrystallization if necessary.

Physicochemical Properties (Estimated)

While experimental data for the specific title compounds may not be readily available, the properties of closely related analogues can provide useful estimates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Melting Point (°C) | Estimated Boiling Point (°C) | Estimated Solubility | Estimated pKa |

| This compound | C₁₀H₉F₃O₂ | 222.17 | ~25-35 | ~220-230 | Soluble in common organic solvents. | N/A |

| 4-(difluoromethyl)-3-fluorobenzoic acid | C₈H₅F₃O₂ | 194.12 | ~180-190 | >250 | Sparingly soluble in cold water; soluble in hot water and polar organic solvents like ethanol and acetone.[10][11][12][13][14][15][16][17][18] | ~3.5-4.0 |

Note: These values are estimations based on the properties of similar compounds such as ethyl 4-fluorobenzoate[7][8][19][20][21][22][23][24][25] and 4-fluorobenzoic acid.[10][11][12][13][14][15][16][17][18] The pKa is expected to be lower (more acidic) than that of benzoic acid (4.2) due to the electron-withdrawing effects of the fluorine substituents.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction (Saponification) | Insufficient base or reaction time. | Increase the equivalents of base (up to 3 eq.) and/or prolong the reaction time. Ensure efficient stirring. |

| Low Yield (Acid-Catalysis) | Reversibility of the reaction. | Use a larger excess of water. Consider removing the ethanol by-product by distillation if feasible. |

| Emulsion during Work-up | Formation of a stable emulsion at the aqueous-organic interface. | Add a small amount of brine to the separatory funnel and gently swirl. Allow the layers to separate over a longer period. |

| Product is an Oil, not a Solid | Impurities present. | Purify the crude product by column chromatography before attempting recrystallization. |

| Low Enzyme Activity | Sub-optimal pH, temperature, or solvent inhibition. | Optimize the reaction conditions for the specific lipase used. Screen different co-solvents and their concentrations. Ensure the enzyme is not denatured. |

Conclusion

The hydrolysis of this compound to 4-(difluoromethyl)-3-fluorobenzoic acid can be effectively achieved through various methods. Base-catalyzed hydrolysis (saponification) is generally the most efficient and high-yielding approach for this electron-deficient substrate. Acid-catalyzed hydrolysis provides a viable alternative for base-sensitive molecules, while enzymatic hydrolysis offers a mild and environmentally benign option, particularly suitable for complex molecules where high selectivity is paramount. The choice of method should be guided by the specific requirements of the synthesis and the available laboratory resources. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC.

- Preparation of ethyl 4-fluorobenzo

- Purification and characterization of the lipase from Pseudomonas fluorescens HU380. [No Source Found].

- Ethyl 4-fluorobenzo

- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [No Source Found].

- Ethyl 4-Fluorobenzo

- Ethyl 4-fluorobenzo

- Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. [No Source Found].

- Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine)

- Ethyl 4-Fluorobenzo